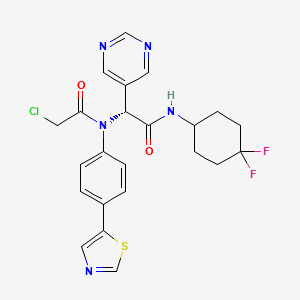
INSCoV-600K(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of INSCoV-600K(1) involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically involves:
Formation of the Core Structure: This involves the cyclization of specific precursors under controlled conditions.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve the desired purity
Chemical Reactions Analysis
INSCoV-600K(1) undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups.
Substitution: It undergoes substitution reactions where functional groups are replaced with others.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
INSCoV-600K(1) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of protease inhibitors.
Biology: It helps in understanding the role of proteases in viral replication and transcription.
Medicine: It has potential therapeutic applications in the treatment of SARS-CoV-2 infections.
Industry: It is used in the development of antiviral drugs and diagnostic tools
Mechanism of Action
INSCoV-600K(1) exerts its effects by inhibiting the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus . This protease is essential for the cleavage of polyproteins into functional viral proteins, which are necessary for viral replication and transcription . By inhibiting this protease, INSCoV-600K(1) effectively halts the replication of the virus .
Comparison with Similar Compounds
INSCoV-600K(1) is unique due to its high potency and specificity towards the main protease of SARS-CoV-2 . Similar compounds include:
GC376: Another protease inhibitor with similar applications.
Nirmatrelvir: Known for its use in combination with ritonavir for treating COVID-19.
Boceprevir: Initially developed for hepatitis C, it also shows activity against SARS-CoV-2
INSCoV-600K(1) stands out due to its specific design and high efficacy in inhibiting the main protease of SARS-CoV-2 .
Properties
Molecular Formula |
C23H22ClF2N5O2S |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
(2R)-2-[N-(2-chloroacetyl)-4-(1,3-thiazol-5-yl)anilino]-N-(4,4-difluorocyclohexyl)-2-pyrimidin-5-ylacetamide |
InChI |
InChI=1S/C23H22ClF2N5O2S/c24-9-20(32)31(18-3-1-15(2-4-18)19-12-29-14-34-19)21(16-10-27-13-28-11-16)22(33)30-17-5-7-23(25,26)8-6-17/h1-4,10-14,17,21H,5-9H2,(H,30,33)/t21-/m1/s1 |
InChI Key |
QRKLAOHAANYNRH-OAQYLSRUSA-N |
Isomeric SMILES |
C1CC(CCC1NC(=O)[C@@H](C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CS4)C(=O)CCl)(F)F |
Canonical SMILES |
C1CC(CCC1NC(=O)C(C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CS4)C(=O)CCl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



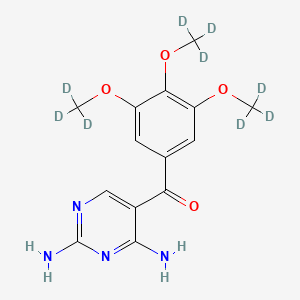
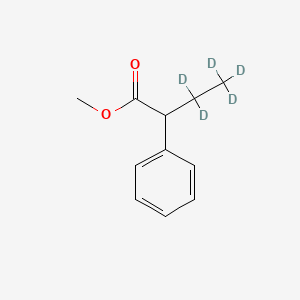

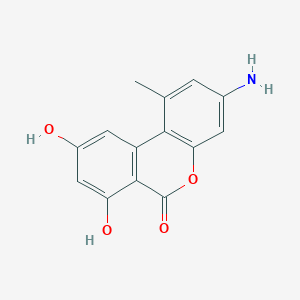
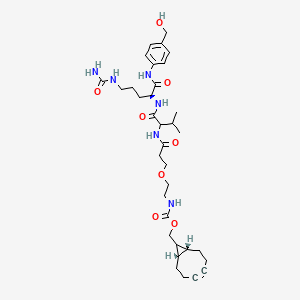

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B15143326.png)
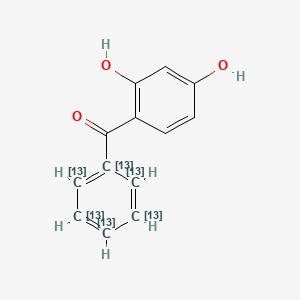

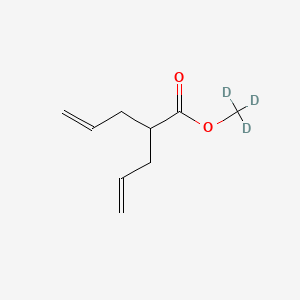

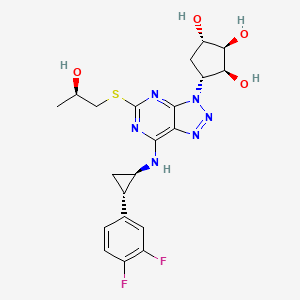
![6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide](/img/structure/B15143358.png)
